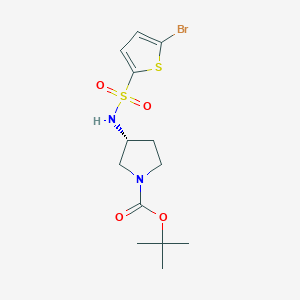
(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate
Descripción general
Descripción
(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is not fully understood, but it is believed to act as a potent inhibitor of specific enzymes involved in disease pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potential as anticancer agents, and (R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate has been studied for its potential as an HDAC inhibitor.
Biochemical and Physiological Effects:
(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential anticancer agent. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate in lab experiments include its high potency and specificity as an inhibitor of HDACs. It is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of (R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate. One direction is to further investigate its potential as an HDAC inhibitor and its use as an anticancer agent. Another direction is to study its potential as an anti-inflammatory and antimicrobial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective drugs based on this compound.
Conclusion:
(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is a chemical compound that has potential applications in various fields, including medicinal chemistry, organic chemistry, and biochemistry. It is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. Further research on (R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate could lead to the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate has potential applications in various fields, including medicinal chemistry, organic chemistry, and biochemistry. This compound has been extensively studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its use as a chemical tool in organic synthesis and biochemistry research.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)16-7-6-9(8-16)15-22(18,19)11-5-4-10(14)21-11/h4-5,9,15H,6-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRXVLNIBDVDDS-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3227898.png)
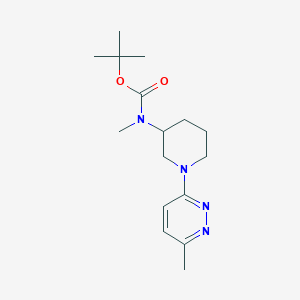
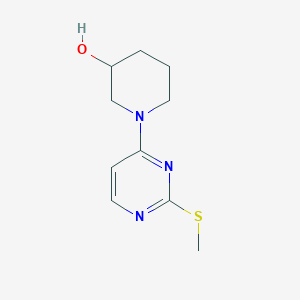

![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227931.png)
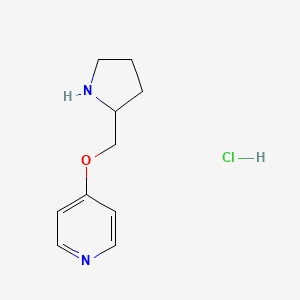

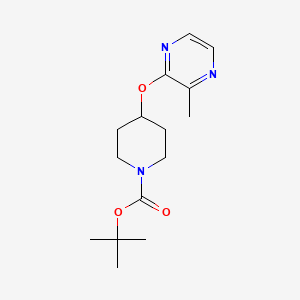
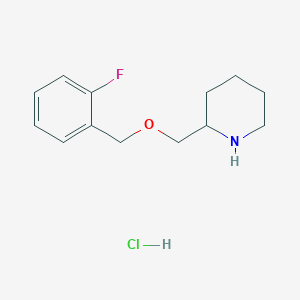
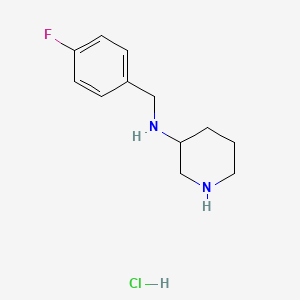
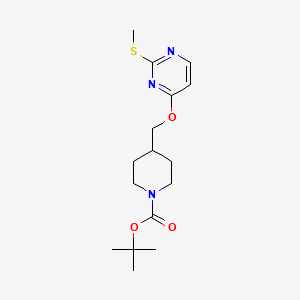
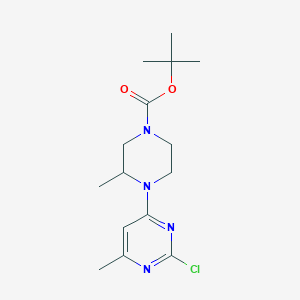
![[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3227986.png)
